N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with 3-methoxy-2-hydroxybenzaldehyde to form a Schiff base, which is then cyclized to form the desired compound . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N~4~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N~4~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Industrial Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N4-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
6-Ethoxy-1,3-benzothiazole-2-amine: Used in the synthesis of various biologically active compounds.
Uniqueness
N~4~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of structural features, which confer distinct electronic and biological properties.
Properties
Molecular Formula |
C18H17N5O2S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H17N5O2S/c1-4-25-11-5-6-14-15(8-11)26-18(21-14)22-17(24)12-7-10(2)20-16-13(12)9-19-23(16)3/h5-9H,4H2,1-3H3,(H,21,22,24) |
InChI Key |
YGOCXUPGWYUSFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C4C=NN(C4=NC(=C3)C)C |
Origin of Product |
United States |
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